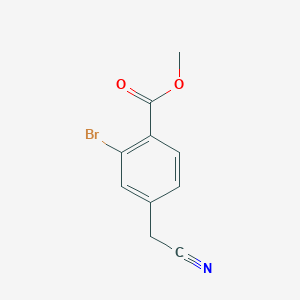
ethyl4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylatehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-nitrotoluene and diethyl carbonate.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Formation of ethyl 4-bromo-5-oxo-1-methyl-1H-pyrazole-3-carboxylate.
Reduction: Formation of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
Substitution: Formation of ethyl 4-amino-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide can be compared with other similar compounds such as:
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Contains an indole ring instead of a pyrazole ring, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C7H10Br2N2O3 |
|---|---|
Peso molecular |
329.97 g/mol |
Nombre IUPAC |
ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate;hydrobromide |
InChI |
InChI=1S/C7H9BrN2O3.BrH/c1-3-13-7(12)5-4(8)6(11)10(2)9-5;/h9H,3H2,1-2H3;1H |
Clave InChI |
WSQUVOHQFGFSSC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=O)N(N1)C)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


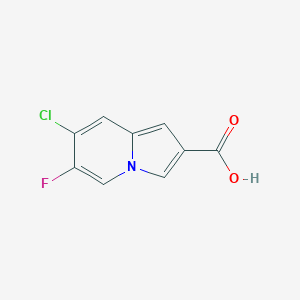
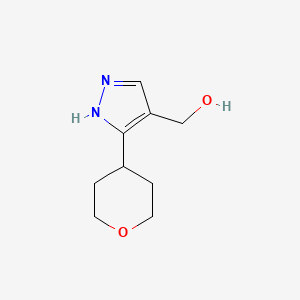
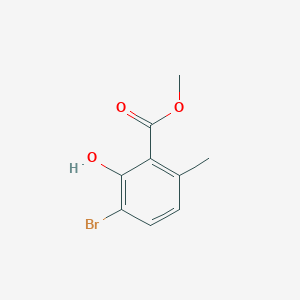
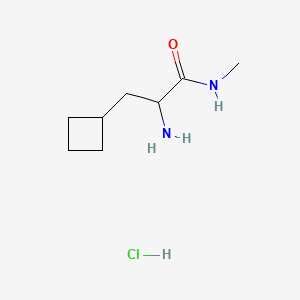
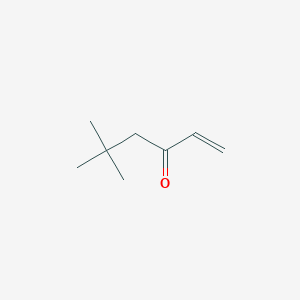
![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)
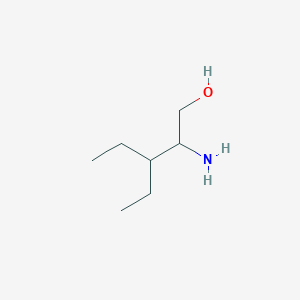
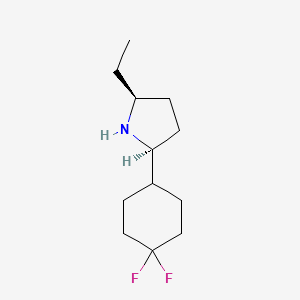
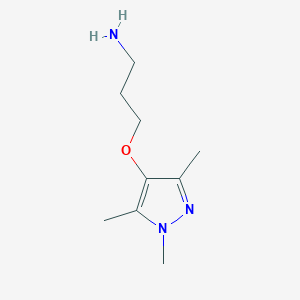
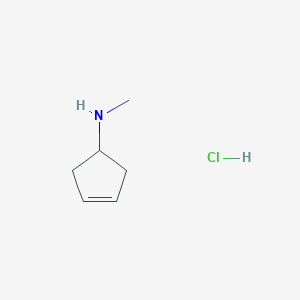
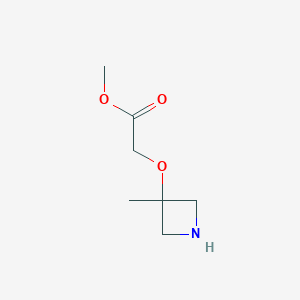
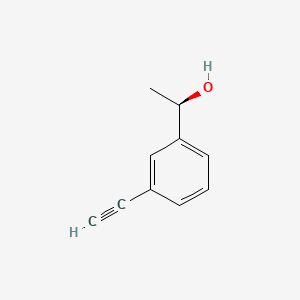
![6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584393.png)
